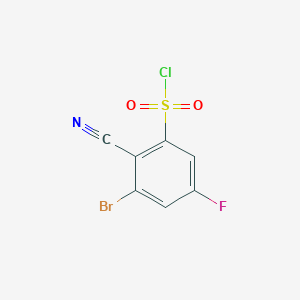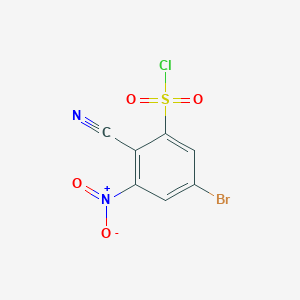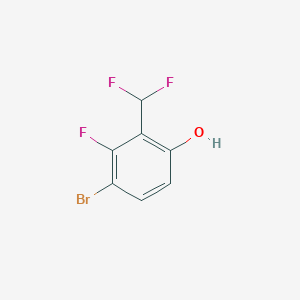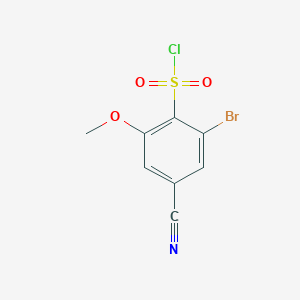![molecular formula C6H13NO2 B1484839 反式-2-[(2-羟乙基)氨基]环丁烷-1-醇 CAS No. 2091405-52-4](/img/structure/B1484839.png)
反式-2-[(2-羟乙基)氨基]环丁烷-1-醇
描述
Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
石油工程中的粘土膨胀抑制
反式-2-[(2-羟乙基)氨基]环丁烷-1-醇: 被认为是一种潜在的粘土膨胀抑制剂 . 在石油工业中,粘土膨胀会导致井壁失稳和储层破坏,造成巨大的经济损失。 该化合物在蒙脱石-水界面的分子行为对于揭示其抑制机理至关重要。 分子动力学模拟表明,该化合物在蒙脱石表面的吸附能力受分子构象和温度的显著影响,为钻井液新型抑制剂的选择和设计提供了宝贵的见解 .
抗菌活性
该化合物因其抗菌特性而被研究。 以反式-2-[(2-羟乙基)氨基]环丁烷-1-醇为配体的过渡金属配合物在抑制细菌性传染病方面显示出前景 . 确定正确的金属-配体组合对于获得治疗特性至关重要。 该化合物与金属形成配合物的能力可以增强其药理作用,并通过氢键模式促进 DNA/RNA 碱基配对 .
分子对接和药物设计
涉及反式-2-[(2-羟乙基)氨基]环丁烷-1-醇的分子对接研究表明,该化合物对某些细菌的活性位点具有良好的结合亲和力 . 这表明其在药物设计中的潜在应用,其中该化合物可用于开发具有特定靶点相互作用的新型抗菌剂 .
密度泛函理论 (DFT) 研究
使用密度泛函理论 (DFT) 研究了含有反式-2-[(2-羟乙基)氨基]环丁烷-1-醇的化合物的量子化学特征。 计算的能隙表明良好的化学反应性,这有利于化学和材料科学中的各种应用 .
光谱分析
已采用 ESI–MS、pXRD、TGA、CHN 元素分析、ICP OES、FT-IR 和 UV–Vis 等光谱技术来研究涉及反式-2-[(2-羟乙基)氨基]环丁烷-1-醇的配合物的结构。 这些研究有助于确认此类配合物的八面体几何形状,对于理解它们的化学和物理性质至关重要 .
生化分析
Biochemical Properties
Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or interacting with protein receptors. These interactions can lead to changes in the activity of the enzymes or proteins, thereby influencing biochemical pathways .
Cellular Effects
Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. These interactions can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
(1R,2R)-2-(2-hydroxyethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-3-7-5-1-2-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWSAVMLTBHEKK-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















